molecular formula C11H9Br2ClN4OS B10958217 4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

4-chloro-N'-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10958217
M. Wt: 440.54 g/mol
InChI Key: ACBCIRABIYEPGP-TVPGTPATSA-N
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Description

4-chloro-N’-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a pyrazole ring, a thiophene moiety, and multiple halogen substituents, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the condensation of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide with an appropriate aldehyde or ketone to form the pyrazole ring.

    Introduction of the Thiophene Moiety: The thiophene ring, substituted with bromine atoms at positions 4 and 5, is introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the halogen substituents, potentially leading to the formation of alcohols or dehalogenated products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or dehalogenated compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a bioactive molecule can be investigated. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

The compound may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities. Research into its mechanism of action and biological effects could lead to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its halogenated structure may also make it useful in the design of flame retardants or other specialty chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N’-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms could enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N’-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: This compound itself.

    4-chloro-N’-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide: Lacks the 1,3-dimethyl substitution on the pyrazole ring.

    4-chloro-N’-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-3-carbohydrazide: Substitution at a different position on the pyrazole ring.

Uniqueness

The unique combination of a pyrazole ring, a thiophene moiety, and multiple halogen substituents distinguishes 4-chloro-N’-[(Z)-(4,5-dibromothiophen-2-yl)methylidene]-1,3-dimethyl-1H-pyrazole-5-carbohydrazide from other similar compounds. This structural uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9Br2ClN4OS

Molecular Weight

440.54 g/mol

IUPAC Name

4-chloro-N-[(Z)-(4,5-dibromothiophen-2-yl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H9Br2ClN4OS/c1-5-8(14)9(18(2)17-5)11(19)16-15-4-6-3-7(12)10(13)20-6/h3-4H,1-2H3,(H,16,19)/b15-4-

InChI Key

ACBCIRABIYEPGP-TVPGTPATSA-N

Isomeric SMILES

CC1=NN(C(=C1Cl)C(=O)N/N=C\C2=CC(=C(S2)Br)Br)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NN=CC2=CC(=C(S2)Br)Br)C

Origin of Product

United States

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